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molecular formula C10H16O4 B1293637 Diethyl isopropylidenemalonate CAS No. 6802-75-1

Diethyl isopropylidenemalonate

Cat. No. B1293637
M. Wt: 200.23 g/mol
InChI Key: WEISAZNMMVPNTH-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

There were placed diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol) and zinc chloride (17.0 g, 0.125 mmol in a 500 ml three neck flask. After 24 hour reflux, benzene (200 ml) was added and the reaction mixture was washed with water (100 ml×4). The aqueous layer was further extracted with benzene (50 ml×2). The organic layers were combined and concentrated. The residue was distilled under reduced pressure to give oily product, diethyl isopropylidenemalonate (68.0 g, 0.34 mol, 41.0%, b.p.: 112° C./9 mmHg). The structure was confirmed by the following data.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:12][C:13]([CH3:15])=O.C(OC(=O)C)(=O)C>[Cl-].[Zn+2].[Cl-].C1C=CC=CC=1>[C:13](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])([CH3:15])[CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 24 hour reflux
Duration
24 h
WASH
Type
WASH
Details
the reaction mixture was washed with water (100 ml×4)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with benzene (50 ml×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mol
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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